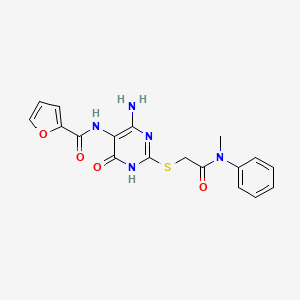![molecular formula C19H17ClN2O3 B2725961 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-86-1](/img/structure/B2725961.png)
5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound primarily used in scientific research. Its unique structure, comprising a pyrroloquinoline core and a chlorinated methoxybenzamide group, makes it a versatile subject for various studies in chemistry, biology, and medicine. Researchers are particularly interested in this compound due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves several steps:
Formation of the Pyrroloquinoline Core
Step 1: : Cyclization reactions between substituted aniline derivatives and pyrrolidine.
Step 2: : Functional group modifications to introduce the ketone and other necessary groups.
Conditions: : Usually carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures (100-150°C).
Attachment of the Benzamide Group
Step 1: : Chlorination of 2-methoxybenzoyl chloride.
Step 2: : Amide bond formation with the prepared pyrroloquinoline intermediate.
Conditions: : Often requires the presence of a base like triethylamine and an activation agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Scaling up the synthesis for industrial purposes might involve continuous flow reactors to control reaction conditions precisely and improve yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are typically used to ensure the compound's high purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The chloro group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Strong nucleophiles like hydroxide ions or alkoxides.
Major Products
Depending on the specific reactions, major products could include various oxidized or reduced derivatives, or compounds with substituted groups in place of the chlorine atom.
科学的研究の応用
Chemistry
Catalyst Design: : Studied for its potential use as a ligand in asymmetric catalysis.
Chemical Probes: : Utilized in exploring the mechanisms of complex organic reactions.
Biology
Enzyme Inhibition Studies: : Explored for its inhibitory effects on specific enzymes.
Bioavailability Studies: : Research on how modifications affect its absorption and distribution in biological systems.
Medicine
Drug Development: : Potential lead compound for developing new therapeutic agents, particularly in cancer and neurological disorders.
Pharmacokinetics: : Studies on how the compound is metabolized and excreted.
Industry
Material Science: : Investigated for its properties in creating novel materials with specific functions.
作用機序
The exact mechanism of action for 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. Its molecular targets could include kinases, proteases, or other enzymes critical in disease pathways. The compound's effects could be mediated through binding to these targets and modulating their signaling pathways.
類似化合物との比較
Compared to other compounds with similar structures, 5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique combination of the pyrroloquinoline core and chlorinated benzamide group. Similar compounds may include:
5-chloro-2-methoxybenzamide: : Lacks the pyrroloquinoline structure, thus having different biological activities.
2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Without the chloro substitution, affecting its reactivity and biological properties.
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Lacks both the methoxy and chloro groups, thus altering its overall functionality and applications.
These structural differences lead to variations in their chemical reactivity, biological activity, and potential applications. This compound’s unique structural features make it a valuable compound for diverse research fields.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-16-5-4-13(20)10-15(16)19(24)21-14-7-11-3-2-6-22-17(23)9-12(8-14)18(11)22/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGZMWKRLGFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2725883.png)
![7-butyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2725884.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2725891.png)
![4-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2725894.png)
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2725895.png)



![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2725900.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)
